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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Englitazone and other thiazolidinediones

(TZDs), focusing on clinical trial data, outcomes, and experimental methodologies.

Englitazone, an early TZD, was discontinued due to safety concerns, specifically

hepatotoxicity. This document compares its profile with Troglitazone (also withdrawn for liver

toxicity), Rosiglitazone, and Pioglitazone to provide context on the development and challenges

of this drug class.

Mechanism of Action: PPARγ Agonism
Thiazolidinediones act as selective agonists for the Peroxisome Proliferator-Activated

Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also

found in pancreatic beta cells, vascular endothelium, and macrophages.[1][2]

Mechanism Steps:

Ligand Binding: TZDs enter the cell and bind to the PPARγ nuclear receptor.[1][3]

Heterodimerization: Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor

(RXR).[4]

PPRE Binding: This PPARγ-RXR complex binds to specific DNA sequences known as

Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target
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genes.[3][4]

Gene Transcription Regulation: This binding modulates the transcription of genes involved in

glucose and lipid metabolism.[1][4] Key effects include:

Increased expression of genes for glucose uptake (e.g., GLUT4) and fatty acid storage in

adipose tissue.[1][3]

Altered expression and release of adipokines, such as adiponectin, which improves insulin

sensitivity in peripheral tissues like muscle and liver.[5]

Reduction in free fatty acids, which alleviates insulin resistance.[4]
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Caption: PPARγ signaling pathway activated by thiazolidinediones.

Comparative Clinical Efficacy
While comprehensive efficacy data for Englitazone is limited due to its early discontinuation,

data from its class members, particularly Rosiglitazone and Pioglitazone, provide a benchmark

for the potential therapeutic effects of TZDs. Clinical trials showed that these drugs effectively

lower blood glucose and HbA1c levels.[6]

Table 1: Comparison of Glycemic Control among Thiazolidinediones
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Drug
Monotherapy HbA1c

Reduction (%)

Monotherapy FPG

Reduction (mg/dL)
Status

Englitazone

Data not available
(Development
discontinued)

Data not available
(Development
discontinued)

Discontinued

Troglitazone
~0.5 - 1.5% (in trials

before withdrawal)[6]

Significant reductions

reported[6]
Withdrawn

Rosiglitazone

No significant

difference vs.

glyburide/repaglinide[

7]

-0.62% (WMD vs.

glyburide/repaglinide)

[7]

Available (Use

Restricted)

| Pioglitazone | +0.46% (WMD vs. glyburide/repaglinide)[7] | No significant difference vs.

repaglinide[7] | Available |

Note: Data represents typical findings from various clinical trials. WMD: Weighted Mean

Difference. Direct comparison is challenging due to differing trial designs.

Safety and Outcomes: The Decisive Factor
The clinical trajectory of the TZD class has been largely defined by safety concerns, primarily

idiosyncratic hepatotoxicity and later, cardiovascular risks.

Hepatotoxicity
The development of Englitazone was halted due to liver toxicity, a fate shared by the first

marketed TZD, Troglitazone.

Troglitazone: Approved in 1997, it was withdrawn in 2000 after numerous reports of severe

liver injury, including acute liver failure requiring transplantation.[6][8] Over 130 cases of

hepatic reactions were reported worldwide, with dozens of deaths.[8][9] The mechanism is

thought to involve the formation of toxic metabolites, mitochondrial dysfunction, and oxidant

stress, potentially exacerbated by an immune response.[10][11]
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Rosiglitazone and Pioglitazone: These second-generation TZDs were developed with a

presumed better liver safety profile. Clinical data showed that while mild, transient elevations

in liver enzymes can occur, the risk of severe, idiosyncratic liver injury is significantly lower

than with Troglitazone.[10][12] In a study using a liver-immune microphysiological system, no

hepatotoxicity was observed with Rosiglitazone or Pioglitazone at clinically relevant

concentrations, unlike with Troglitazone.[11]

Table 2: Comparative Hepatotoxicity Profile

Drug

Reported Incidence

of Severe Liver

Injury

Mechanism

Hypothesis
Regulatory Action

Englitazone
Signal detected in
early trials

Not fully
elucidated,
presumed similar
to Troglitazone

Development
Discontinued

Troglitazone

Rare but severe

(<0.01%), leading to

dozens of

deaths/transplants[9]

[11]

Toxic metabolites,

mitochondrial injury,

immune-mediated

damage[10]

Withdrawn from

Market

Rosiglitazone
Significantly lower

than Troglitazone[12]
N/A Remained on Market

| Pioglitazone | Significantly lower than Troglitazone[12] | N/A | Remained on Market |
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Caption: Hypothesized mechanisms of Troglitazone-induced liver injury.

Cardiovascular and Other Outcomes
Following the hepatotoxicity issues, the focus shifted to the cardiovascular safety of the

remaining TZDs, Rosiglitazone and Pioglitazone. Head-to-head studies revealed important

differences.

Lipid Profile: Pioglitazone was associated with a more favorable lipid profile, showing a

reduction in triglycerides, whereas Rosiglitazone was shown to increase triglycerides and

LDL cholesterol.[13]
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Cardiovascular Events: Large observational studies suggested that Rosiglitazone was

associated with a higher risk of mortality and heart failure compared to Pioglitazone.[14][15]

One study found a 15% higher mortality rate in Rosiglitazone users compared to

Pioglitazone users.[14]

Other Adverse Events: Both drugs are associated with side effects such as fluid retention,

edema, and weight gain.[5]

Table 3: Comparative Safety of Rosiglitazone and Pioglitazone

Outcome Rosiglitazone Pioglitazone Reference

Triglycerides Increased (~15%) Decreased (~12%) [13]

LDL Cholesterol
Increased

(significantly)

Increased (less than

Rosiglitazone)
[13]

HDL Cholesterol No significant effect Increased [13]

All-Cause Mortality
Higher risk (IRR 1.15

vs. Pioglitazone)
Lower risk [14]

Heart Failure
Higher risk (IRR 1.13

vs. Pioglitazone)
Lower risk [14][15]

| Myocardial Infarction | Trend toward increased risk (non-significant) | Lower risk |[14] |

IRR: Incidence Rate Ratio

Experimental Protocols: A Generalized Approach
Detailed protocols for the discontinued Englitazone are not readily available. However, clinical

trials for TZDs generally followed a standard methodology for evaluating anti-diabetic agents.
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Study Setup & Randomization

Treatment & Follow-up
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Caption: Generalized workflow for a thiazolidinedione clinical trial.
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Key Methodological Components:

Study Design: Typically randomized, double-blind, placebo- and/or active-controlled parallel-

group studies.[7][16]

Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control

(e.g., HbA1c between 7.5% and 11.0%) despite diet and exercise or treatment with another

anti-diabetic agent.

Interventions: Patients are randomized to receive different fixed doses of the investigational

TZD, a placebo, or an active comparator (e.g., a sulfonylurea like glyburide).[7]

Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from

baseline to the end of the treatment period (e.g., 24 or 52 weeks).[7]

Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose

(FPG), lipid profiles (total cholesterol, LDL, HDL, triglycerides), and measures of insulin

resistance.[7][13]

Safety Assessments: Rigorous monitoring of adverse events, with a specific focus on liver

function tests (ALT, AST), edema, weight gain, and cardiovascular events.[7]

Conclusion
The story of Englitazone and the broader TZD class offers critical insights for drug

development. While the core mechanism of PPARγ agonism proved effective for glycemic

control, off-target effects and idiosyncratic toxicities presented major hurdles. The failure of

Englitazone and Troglitazone due to hepatotoxicity underscored the importance of subtle

structural differences between molecules in the same class. Furthermore, the subsequent

differentiation between Rosiglitazone and Pioglitazone based on cardiovascular outcomes

highlights the necessity of long-term safety and comparative effectiveness studies. For

researchers, the TZD class serves as a compelling case study in balancing efficacy with safety

and the complex, often unpredictable, nature of drug-target interactions in diverse patient

populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b035078#clinical-trial-data-and-outcomes-for-
englitazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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